2,5-Dicyclopropylbenzenamine
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Overview
Description
2,5-Dicyclopropylbenzenamine is an organic compound characterized by the presence of two cyclopropyl groups attached to a benzene ring, with an amine group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropylbenzenamine typically involves the following steps:
Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to introduce cyclopropyl groups at the desired positions. This can be achieved using cyclopropyl halides in the presence of a strong base such as sodium hydride.
Amination: The introduction of the amine group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the cyclopropylated benzene with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Dicyclopropylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,5-Dicyclopropylbenzenamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dicyclopropylbenzenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzenamine: Similar structure but with methyl groups instead of cyclopropyl groups.
2,5-Dichlorobenzenamine: Contains chlorine atoms instead of cyclopropyl groups.
2,5-Dimethoxybenzenamine: Features methoxy groups in place of cyclopropyl groups.
Uniqueness
2,5-Dicyclopropylbenzenamine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
340039-27-2 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,5-dicyclopropylaniline |
InChI |
InChI=1S/C12H15N/c13-12-7-10(8-1-2-8)5-6-11(12)9-3-4-9/h5-9H,1-4,13H2 |
InChI Key |
VIIXIPYJFXAWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C3CC3)N |
Origin of Product |
United States |
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